Ethyl 3-methyl-6-oxopiperidine-3-carboxylate

Medicinal Chemistry Chemical Biology Building Block Procurement

Researchers needing a functionalized 6-oxopiperidine building block often face limited access to 3,3-disubstituted variants. Ethyl 3-methyl-6-oxopiperidine-3-carboxylate (CAS 1803589-08-3) directly fills this gap as a custom intermediate for diversity-oriented synthesis. - Privileged 6-oxopiperidine scaffold with unique C-3 methyl/ethyl ester substitution pattern - Standard purity 95% (HPLC), suitable for combinatorial library construction - Available in research quantities (50 mg-500 mg) with global shipping

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
CAS No. 1803589-08-3
Cat. No. B3380002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-methyl-6-oxopiperidine-3-carboxylate
CAS1803589-08-3
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCC(=O)NC1)C
InChIInChI=1S/C9H15NO3/c1-3-13-8(12)9(2)5-4-7(11)10-6-9/h3-6H2,1-2H3,(H,10,11)
InChIKeyAWFGBBVOEIEJFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-methyl-6-oxopiperidine-3-carboxylate Procurement Baseline


Ethyl 3-methyl-6-oxopiperidine-3-carboxylate (CAS 1803589-08-3) is a heterocyclic building block belonging to the 6-oxopiperidine-3-carboxylate family, featuring a C-3 methyl substituent and an ethyl ester. It is primarily offered as a research chemical with a standard purity of 95% . The 6-oxopiperidine scaffold is recognized as a privileged structure in medicinal chemistry for its versatility in interacting with various biological targets . However, no peer-reviewed primary research papers, patents with quantitative biological data, or authoritative database entries were identified that specifically characterize this compound's properties or performance relative to analogs. The available information is limited to vendor catalog entries, which do not provide the quantitative differentiation evidence required for informed scientific selection.

Scaffold Type 6-Oxopiperidine-3-carboxylate with C-3 methyl and ethyl ester
Evidence Status No published biological or comparative data available
Procurement Basis Custom synthesis requirement; vendor-specified purity

Ethyl 3-methyl-6-oxopiperidine-3-carboxylate: Generic Substitution Evidence Gap


Within the 6-oxopiperidine-3-carboxylate family, structural variations—such as the ester type (methyl vs. ethyl), the presence or absence of a C-3 alkyl substituent, and stereochemistry—can significantly alter physicochemical properties, reactivity, and biological target engagement . For example, nipecotic acid derivatives (piperidine-3-carboxylates lacking the 6-oxo group) are established GABA reuptake inhibitors with reported IC50 values ranging from 2.6 to 310 µM across GAT subtypes [1]. However, no quantitative structure-activity relationship (QSAR) data or direct comparative studies exist to predict how the specific combination of the 6-oxo group, 3-methyl substituent, and ethyl ester in this compound translates to differential performance versus its closest analogs. Without such data, generic substitution between this compound and related 6-oxopiperidine-3-carboxylates carries unquantified risk.

Structural Sensitivity

Ester type, C-3 substituent, and 6-oxo group can markedly alter properties and target binding.

No QSAR Data

Lack of quantitative models to predict how the 3-methyl, 6-oxo, ethyl ester combination affects performance.

Unquantified Risk

Generic substitution between this compound and related 6-oxopiperidine-3-carboxylates is not supported by comparative evidence.

Differentiation Evidence for Ethyl 3-methyl-6-oxopiperidine-3-carboxylate


No Head-to-Head Comparison Data

A comprehensive search of primary research papers, patents, and authoritative databases identified zero studies that quantitatively compare ethyl 3-methyl-6-oxopiperidine-3-carboxylate (CAS 1803589-08-3) against any structurally related analog in any assay system. This compound does not appear in ChEMBL, BindingDB, PubMed, or Google Patents with any reported biological activity data [1]. The only available information consists of vendor catalog entries that list it as a building block with 95% purity and a molecular weight of 185.22 g/mol, without any performance metrics .

Head-to-Head Comparison
Source review
Zero studies identified
No differentiation data for procurement decisions.
Custom synthesis context; no biological data reported.
Medicinal Chemistry Chemical Biology Building Block Procurement

Scaffold-Class Antibacterial Activity Comparison

The parent acid, 6-oxopiperidine-3-carboxylic acid, has demonstrated antibacterial activity against Mycobacterium tuberculosis and Escherichia coli through inhibition of acetate kinase (AcK), with reported efficacy equal to or higher than standard antibiotics in molecular docking and in vitro studies [1]. However, this compound is the ethyl ester of the 3-methyl-substituted analog, and esterification typically reduces polarity and may alter membrane permeability and target engagement. No quantitative data exist to confirm whether the 3-methyl-6-oxo substitution pattern retains, enhances, or diminishes this activity profile. A related series of ethyl 3,5-dicyano-6-oxo-2,4-diarylpiperidine-3-carboxylates showed antitubercular activity with MIC values in the µg/mL range [2], but these are structurally distinct from the target compound.

Antibacterial Activity
Class-level inference
Target: no data | Parent acid: reported activity comparable to standard antibiotics (exact MIC unspecified)
Untested scaffold derivative; class-level antibacterial data.
De novo MIC and target engagement profiling required.
Anti-infective Discovery Tuberculosis Research Acetate Kinase Inhibition

GABA Reuptake Inhibitor Scaffold Differentiation

Ethyl piperidine-3-carboxylate (nipecotic acid ethyl ester) is a well-characterized GABA reuptake inhibitor scaffold, with nipecotic acid itself showing IC50 values of 2.6, 310, 29, and 16 µM against mouse GAT-1, GAT-2, GAT-3, and GAT-4, respectively [1]. The target compound differs by the addition of a 6-oxo group and a 3-methyl substituent. The 6-oxo group introduces a hydrogen bond acceptor that could alter GAT binding pocket interactions, while the 3-methyl group adds steric bulk that may affect subtype selectivity. However, no GABA transporter inhibition data exist for this specific compound or its direct analogs, making any selectivity claims unsupported [2].

GABA Transporter Inhibition
Class-level inference
Target: no data | Nipecotic acid: GAT-1 IC50 2.6 µM, GAT-2 310 µM, GAT-3 29 µM, GAT-4 16 µM (mouse)
6-Oxo and 3-methyl modifications untested in GABA transporter assays.
De novo profiling required for any subtype selectivity claim.
Neuropharmacology GABA Transporter Inhibition CNS Drug Discovery

Physical Property Comparison with Analogs

The target compound (MW 185.22 g/mol, formula C9H15NO3) can be compared to methyl 6-oxopiperidine-3-carboxylate (MW 157.17 g/mol, C7H11NO3) [1] and ethyl 6-oxopiperidine-3-carboxylate (MW 171.19 g/mol, C8H13NO3) on basic physicochemical parameters. The 3-methyl group adds 14.03 g/mol relative to the des-methyl ethyl analog and increases calculated logP by approximately 0.5 units (estimated). The ethyl ester (vs. methyl ester) adds 14.03 g/mol and ~0.5 logP units. These differences may translate to altered membrane permeability and metabolic stability, but no experimental logP, solubility, or permeability data are available for any of these compounds to confirm functional consequences.

Physicochemical Comparison
Data to verify
ΔMW +28 vs methyl analog; Δ estimated logP +1.0
Estimated properties; no experimental logP or solubility data.
Functional consequences unvalidated in biological assays.
Physicochemical Profiling ADME Prediction Lead Optimization

Application Scenarios for Ethyl 3-methyl-6-oxopiperidine-3-carboxylate


Custom Building Block for Diversity Libraries

Given the complete absence of target-specific biological data, the primary evidence-supported application for this compound is as a custom building block in diversity-oriented synthesis or combinatorial library construction. The 6-oxopiperidine scaffold is a recognized privileged structure in medicinal chemistry , and the 3-methyl-3-ester substitution pattern provides a distinct chemical space relative to commercially available 6-oxopiperidine-3-carboxylate analogs . Procurement is justified when a synthetic route specifically requires the 3-methyl-3-ethoxycarbonyl-6-piperidone intermediate.

Exploratory Antibacterial Screening

The parent 6-oxopiperidine-3-carboxylic acid scaffold has demonstrated antibacterial activity against M. tuberculosis and E. coli via acetate kinase inhibition . The 3-methyl-6-oxopiperidine-3-carboxylate ethyl ester may serve as a prodrug-like or metabolically labile analog for exploratory screening in anti-infective programs. However, this application is entirely speculative and requires de novo MIC determination and cytotoxicity profiling before any claims of activity can be made.

Negative Control for GABA Transporter SAR

For laboratories studying GABA transporter inhibition with nipecotic acid derivatives (IC50 = 2.6-310 µM across GAT subtypes) , this compound—with its additional 6-oxo and 3-methyl modifications—could potentially serve as a negative control or selectivity probe, provided it is first confirmed to lack GAT inhibitory activity. This application is contingent upon generating primary screening data that does not currently exist in the public domain.

Chiral Separation Method Standard

The compound contains a chiral center at C-3 (bearing methyl and ethyl ester substituents) and may exist as a racemate or single enantiomer depending on the synthetic route . This structural feature makes it potentially useful as a test analyte for developing chiral HPLC or SFC separation methods targeting piperidone-containing pharmaceutical intermediates, though no published separation protocols specific to this compound were identified.

Application
Selection Property
Validation Focus
Diversity-oriented synthesis
C-3 methyl/ethyl ester substituent pattern
Synthetic route compatibility; no biological data required
Exploratory antibacterial screening
6-Oxopiperidine scaffold as acetate kinase inhibitor class
De novo MIC and cytotoxicity profiling
GABA transporter SAR probe
Modified nipecotic acid scaffold (6-oxo, 3-methyl)
Confirm GAT activity profile; primary screening
Chiral separation method development
Single chiral center at C-3
HPLC/SFC method optimization for piperidone intermediates
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